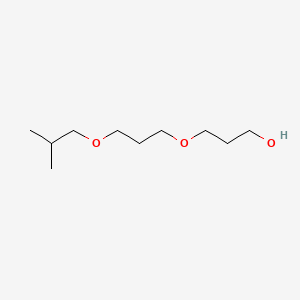
(2-Isobutoxymethylethoxy)propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Isobutoxymethylethoxy)propanol is an organic compound with the molecular formula C10H22O3. It is a colorless liquid that is primarily used as a solvent in various industrial applications. The compound is known for its excellent solvency properties, making it useful in formulations for coatings, inks, and cleaning agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isobutoxymethylethoxy)propanol typically involves the reaction of isobutylene oxide with methylethoxypropanol under controlled conditions. The reaction is catalyzed by an acid or base, and the temperature is maintained to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and high throughput. The process involves the careful control of reactant concentrations, temperature, and pressure to achieve high efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
(2-Isobutoxymethylethoxy)propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can produce various alcohols.
Scientific Research Applications
(2-Isobutoxymethylethoxy)propanol has several applications in scientific research:
Chemistry: It is used as a solvent in organic synthesis and analytical chemistry.
Biology: The compound is employed in the preparation of biological samples and as a solvent for various biological assays.
Medicine: It is used in the formulation of pharmaceutical products and as a solvent for drug delivery systems.
Industry: The compound is widely used in the production of coatings, inks, and cleaning agents due to its excellent solvency properties.
Mechanism of Action
The mechanism of action of (2-Isobutoxymethylethoxy)propanol involves its ability to dissolve various substances, thereby facilitating chemical reactions and processes. The compound interacts with molecular targets through hydrogen bonding and van der Waals forces, enhancing the solubility and reactivity of other compounds.
Comparison with Similar Compounds
Similar Compounds
1-Butanol: Another solvent with similar properties but different molecular structure.
2-Butanol: A secondary alcohol with comparable solvency but different reactivity.
Isobutanol: An isomer with similar applications but distinct physical and chemical properties.
Uniqueness
(2-Isobutoxymethylethoxy)propanol is unique due to its specific molecular structure, which provides a balance of hydrophilic and hydrophobic properties. This makes it an effective solvent for a wide range of applications, distinguishing it from other similar compounds.
Properties
CAS No. |
73467-19-3 |
|---|---|
Molecular Formula |
C10H22O3 |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
3-[3-(2-methylpropoxy)propoxy]propan-1-ol |
InChI |
InChI=1S/C10H22O3/c1-10(2)9-13-8-4-7-12-6-3-5-11/h10-11H,3-9H2,1-2H3 |
InChI Key |
COGHRCBIEAXLQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COCCCOCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















